4-(Isopropylamino)-3-nitrobenzonitrile

Descripción general

Descripción

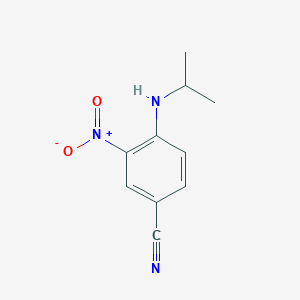

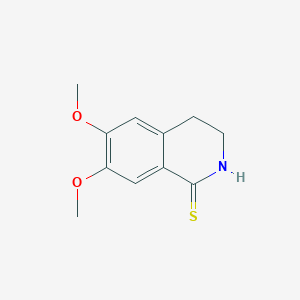

- 4-(Isopropylamino)-3-nitrobenzonitrile is an organic compound with the chemical formula C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>.

- It contains an isopropylamino group, a nitro group, and a nitrile group attached to a benzene ring.

- The compound is a yellow crystalline solid.

Synthesis Analysis

- The synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I do not have access to specific synthetic procedures for this compound.

Molecular Structure Analysis

- The molecular structure consists of a benzene ring with substituents: an isopropylamino group, a nitro group, and a nitrile group.

- The isopropylamino group is attached to one of the benzene carbons.

Chemical Reactions Analysis

- The compound may participate in various reactions typical of aromatic compounds, such as electrophilic substitution reactions.

- Specific reactions would depend on the functional groups present and the reaction conditions.

Physical And Chemical Properties Analysis

- Physical Properties :

- Yellow crystalline solid.

- Melting point: Not specified.

- Solubility: Soluble in organic solvents.

- Chemical Properties :

- Reactivity: May participate in electrophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Thermophysical Properties

- Heat Capacities and Phase Transitions : A study by Jiménez et al. (2002) explored the thermophysical behavior of nitrobenzonitriles, including isomers like 4-(Isopropylamino)-3-nitrobenzonitrile. They measured the heat capacities, enthalpies, and entropies of fusion processes for these compounds, finding several phase transitions in different isomers. This research is valuable in understanding the thermal properties of nitrobenzonitriles, which could be important in various industrial and research applications (Jiménez et al., 2002).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Chaouiki et al. (2018) synthesized derivatives of benzonitrile, including compounds similar to 4-(Isopropylamino)-3-nitrobenzonitrile, and evaluated their effectiveness as corrosion inhibitors for mild steel. The compounds showed excellent inhibition performance, with detailed analysis through various methods such as gravimetric, potentiodynamic polarization curves, and electrochemical impedance spectroscopy. This study highlights the potential use of nitrobenzonitrile derivatives in protecting metals against corrosion (Chaouiki et al., 2018).

Solubility and Solvation

- Solubility in Binary Solvent Mixtures : Wanxin et al. (2018) conducted research on the solubility of 4-nitrobenzonitrile in various solvent mixtures. This study is relevant for understanding the solubility behavior of similar compounds like 4-(Isopropylamino)-3-nitrobenzonitrile in different solvents, which is crucial for their application in chemical synthesis and pharmaceutical preparations (Wanxin et al., 2018).

Chemical Analysis and Spectroscopy

- Vibrational Analysis for Structural Determination : Sert et al. (2013) performed vibrational analysis on 4-chloro-3-nitrobenzonitrile using quantum chemical calculations. Similar methodologies can be applied to 4-(Isopropylamino)-3-nitrobenzonitrile for detailed structural analysis, contributing to a better understanding of its molecular properties. This approach is crucial for the development of new materials and drugs (Sert et al., 2013).

Molecular Structure Analysis

- Electron-Withdrawing Effects on Molecular Structure : Graneek et al. (2018) studied the electron-withdrawing effects on the molecular structure of nitrobenzonitrile isomers. The insights from this research could be applied to understand how the isopropylamino group affects the molecular structure of 4-(Isopropylamino)-3-nitrobenzonitrile. This knowledge is fundamental in the field of molecular design and drug development (Graneek et al., 2018).

Synthesis and Characterization

- A New Method for Synthesis : Zhao Hai-shuang (2003) reported a new method for synthesizing a derivative of nitrobenzonitrile. Techniques like these could potentially be adapted for the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile, highlighting the ongoing innovation in synthetic methodologies for complex organic compounds (Zhao Hai-shuang, 2003).

Applications in Mass Spectrometry

- Utility as MALDI Matrix : Gu et al. (2021) discovered that 4-hydroxy-3-nitrobenzonitrile is an effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Similar compounds, like 4-(Isopropylamino)-3-nitrobenzonitrile, could potentially serve as matrices in mass spectrometry, aiding in the analysis of various biomolecules (Gu et al., 2021).

Safety And Hazards

- The compound is classified as harmful if swallowed (H302).

- Avoid inhalation, skin contact, and ingestion.

- Refer to safety data sheets for detailed handling precautions.

Direcciones Futuras

- Further research could explore its applications in drug synthesis, material science, or other fields.

- Investigate potential derivatives or modifications for specific purposes.

Propiedades

IUPAC Name |

3-nitro-4-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(2)12-9-4-3-8(6-11)5-10(9)13(14)15/h3-5,7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTOOOMUGFVLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383248 | |

| Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isopropylamino)-3-nitrobenzonitrile | |

CAS RN |

355022-17-2 | |

| Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)

![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)

![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)